3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile
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Overview
Description
3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with a suitable nitrile compound in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, which may be beneficial in treating certain diseases .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Another pyrazolo[3,4-D]pyrimidine derivative with similar structural features.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A related compound with a different ring structure but similar biological activities.
Uniqueness
3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8ClN5 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-(4-chloro-6-methylpyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile |
InChI |
InChI=1S/C9H8ClN5/c1-6-13-8(10)7-5-12-15(4-2-3-11)9(7)14-6/h5H,2,4H2,1H3 |
InChI Key |
LLWQAVIIEZZLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2CCC#N)C(=N1)Cl |
Origin of Product |
United States |
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